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For researchers, scientists, and drug development professionals, ensuring the reliability and
reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic
drug products. Incurred sample reanalysis (ISR) serves as a critical in-study validation to
confirm the precision and accuracy of the analytical method under real-world conditions. This
guide provides a comprehensive comparison of ISR methodologies and acceptance criteria
relevant to gabapentin bioequivalence (BE) studies, supported by detailed experimental
protocols and visual workflows.

The Importance of ISR in Bioanalytical Method
Validation

Bioanalytical methods are rigorously validated before analyzing study samples. This validation
typically uses spiked quality control (QC) samples prepared in a clean matrix. However,
incurred samples—those obtained from subjects after drug administration—can present a more
complex analytical challenge.[1] Factors such as the presence of metabolites, protein binding,
back-conversion of metabolites, and matrix effects can differ between incurred samples and
spiked QCs, potentially affecting the reliability of the analytical method.[1] ISR is therefore
essential to demonstrate that the validated method is reproducible for the actual study
samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the
European Medicines Agency (EMA) mandate ISR for all bioequivalence studies to ensure the
integrity of the pharmacokinetic data.[1][2]
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Comparative Analysis of ISR Acceptance Criteria

Regulatory guidelines provide clear acceptance criteria for ISR in bioequivalence studies.
While largely harmonized, minor differences in the recommended number of samples for
reanalysis exist. The fundamental acceptance criterion for small molecules like gabapentin is
that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between
the initial and the reanalyzed concentration should be within £20% of their mean.

Below is a summary of the key parameters and acceptance criteria for ISR as stipulated by

major regulatory agencies.
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Parameter

FDA Guideline

EMA Guideline

Studies Requiring ISR

All in vivo human BE studies
and all pivotal PK or PD

studies.

All pivotal bioequivalence
trials, first clinical trial in
subjects, first patient trial, and
trials in patients with impaired

hepatic and/or renal function.

Number of Samples

A minimum of 7% of the total
number of study samples, with
a minimum of 20 samples. For
studies with fewer than 1000
samples, at least 10% of the

samples.

10% of the samples for studies
with up to 1000 samples. For
studies with more than 1000
samples, 100 samples plus 5%
of the number of samples

exceeding 1000.

Sample Selection

Samples should be selected
from around the maximum
concentration (Cmax) and from

the elimination phase.

Samples should be obtained
from around Cmax and in the

elimination phase.

Acceptance Criteria

At least 67% of the repeated
samples must have a
percentage difference between
the original and the repeated
value within £20% of their

mean.

The percent difference
between the initial
concentration and the
concentration measured during
the repeat analysis should not
be greater than 20% of their
mean for at least 67% of the

repeats.

Calculation Formula

(% Difference) = [(Repeat
Value - Initial Value) / Mean
Value] x 100

(% Difference) = [(Repeat
Value - Initial Value) / Mean
Value] x 100

Experimental Protocol for Incurred Sample

Reanalysis

The following protocol outlines a typical procedure for conducting ISR in a gabapentin

bioequivalence study.

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Objective: To confirm the reproducibility of the bioanalytical method for gabapentin in
incurred human plasma samples.

2. Materials:

¢ Incurred plasma samples from the gabapentin bioequivalence study.

» Validated bioanalytical method for gabapentin in human plasma (typically LC-MS/MS).
 Calibrators and quality control samples.

» All necessary reagents and solvents as per the validated method.

3. Sample Selection:

o Randomly select a predetermined number of incurred samples for reanalysis based on
regulatory requirements (e.g., 10% of the first 1000 samples).

o Ensure that the selected samples are distributed around the Cmax and in the terminal
elimination phase of the pharmacokinetic profile.

 Include samples from multiple subjects.
4. Reanalysis Procedure:

e The reanalysis should be conducted in a separate analytical run from the original analysis,
preferably on a different day.

e The same validated bioanalytical method used for the initial analysis must be used for the
reanalysis.[1]

e The reanalysis run should include a full set of calibrators and QC samples to ensure the
validity of the run.

e The analysts conducting the reanalysis should ideally be blinded to the original results.

5. Data Evaluation:
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Calculate the percentage difference between the initial concentration and the reanalyzed
concentration for each sample using the formula: % Difference = [(Reanalyzed
Concentration - Original Concentration) / Mean Concentration] x 100.

Determine the number of samples that meet the acceptance criterion (i.e., % difference
within £20%).

Calculate the percentage of samples meeting the acceptance criterion.
. Acceptance:

The ISR is considered acceptable if at least 67% of the reanalyzed samples meet the
acceptance criterion.

. Investigation of ISR Failure:

If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to
identify the root cause.

Potential causes for failure could include issues with analyte stability, metabolite interference,
sample handling, or procedural errors.

The investigation and its conclusions must be documented. Corrective and preventive
actions should be implemented, which may include method re-validation.

Bioanalytical Considerations for Gabapentin

The most common bioanalytical method for the quantification of gabapentin in plasma is Liquid
Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high
sensitivity and selectivity. When developing and validating a method for a gabapentin BE study,
it is important to consider the following:

e Metabolites: Gabapentin is not significantly metabolized in humans, which simplifies the
bioanalysis as interference from metabolites is not a major concern.

o Potential Interference: While gabapentin itself has few metabolites, co-administered
medications or endogenous compounds could potentially interfere with the analysis. A known
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issue is the potential for gabapentin to interfere with the LC-MS/MS analysis of
amphetamine, highlighting the importance of chromatographic separation.[5][6][7]

o Sample Stability: The stability of gabapentin in plasma should be thoroughly evaluated under
various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Visualizing the ISR Workflow and its Role in
Bioequivalence

To better illustrate the process and its significance, the following diagrams created using
Graphviz (DOT language) depict the ISR workflow and its logical connection to the overall
bioequivalence assessment.
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:
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Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.
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Caption: Logical Role of ISR in Supporting Bioequivalence Conclusions.
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In conclusion, Incurred Sample Reanalysis is a non-negotiable component of modern
bioequivalence studies. For a widely used drug like gabapentin, demonstrating the ruggedness
and reproducibility of the analytical method through ISR is fundamental to gaining regulatory
approval for a generic product. By adhering to the established guidelines and understanding
the potential bioanalytical challenges, researchers can ensure the generation of high-quality,
reliable data that unequivocally supports the claim of bioequivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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